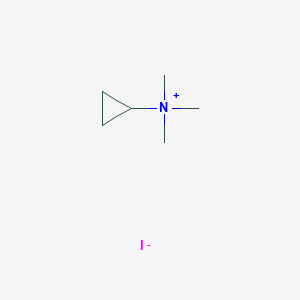
N,N,N-trimethylcyclopropanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-trimethylcyclopropanaminium iodide: is a quaternary ammonium compound with the molecular formula C6H16IN It is known for its unique structure, which includes a cyclopropane ring and a trimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-trimethylcyclopropanaminium iodide typically involves the reaction of cyclopropylamine with methyl iodide. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{Cyclopropylamine} + \text{Methyl Iodide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice. The product is typically purified through recrystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: N,N,N-trimethylcyclopropanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include silver nitrate (AgNO3) and sodium hydroxide (NaOH). These reactions are typically carried out in polar solvents such as water or methanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are new quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions.
Scientific Research Applications
N,N,N-trimethylcyclopropanaminium iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given its structural similarity to other quaternary ammonium compounds known for their disinfectant properties.
Industry: It is used in the formulation of certain surfactants and detergents, leveraging its ability to reduce surface tension.
Mechanism of Action
The mechanism of action of N,N,N-trimethylcyclopropanaminium iodide involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. This disruption can result in cell lysis or inhibition of microbial growth. The compound may also interact with specific proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
- N,N,N-trimethyl-1-propanaminium iodide
- N,N,N-triethyl-1-propanaminium iodide
- Benzyltrimethylammonium dichloroiodate
Comparison:
- N,N,N-trimethyl-1-propanaminium iodide: Similar in structure but lacks the cyclopropane ring, which may affect its reactivity and applications.
- N,N,N-triethyl-1-propanaminium iodide: Contains ethyl groups instead of methyl groups, leading to different steric and electronic properties.
- Benzyltrimethylammonium dichloroiodate: Contains a benzyl group and two chlorine atoms, making it more complex and potentially more reactive in certain conditions.
Properties
CAS No. |
2278-30-0 |
|---|---|
Molecular Formula |
C6H14IN |
Molecular Weight |
227.09 g/mol |
IUPAC Name |
cyclopropyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C6H14N.HI/c1-7(2,3)6-4-5-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
CUIZRFMVNMOSDG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1CC1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


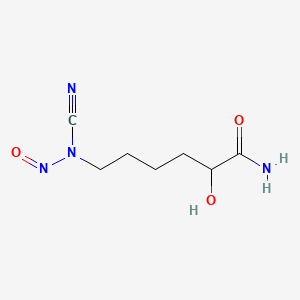
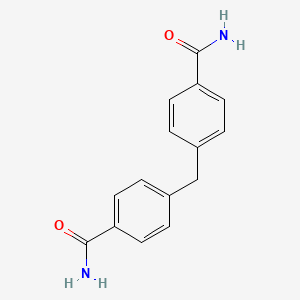
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)
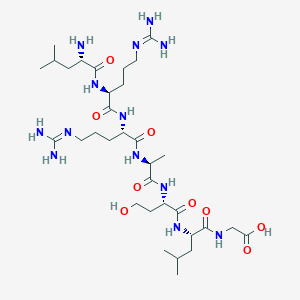
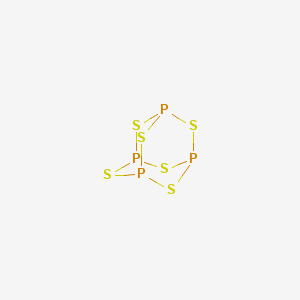


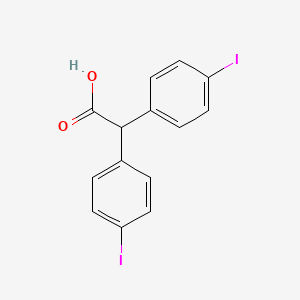
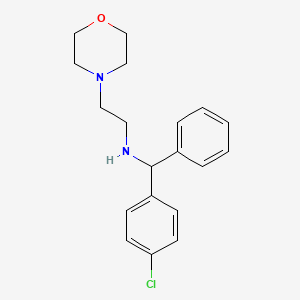

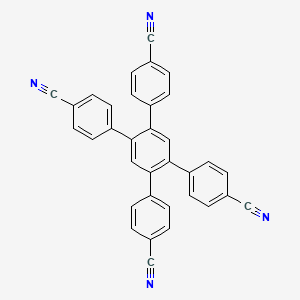

![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)
![6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione](/img/structure/B13745215.png)
